molecular formula C15H9ClO3 B14663664 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- CAS No. 39868-43-4

1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-

Katalognummer: B14663664
CAS-Nummer: 39868-43-4
Molekulargewicht: 272.68 g/mol
InChI-Schlüssel: OWQAGXZHFLAPIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a chlorophenoxy group attached to the methylene bridge of the isobenzofuranone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- typically involves the reaction of isobenzofuranone with 4-chlorophenoxy methylene chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 1(3H)-Isobenzofuranone, 3-[(4-bromophenoxy)methylene]-
  • 1(3H)-Isobenzofuranone, 3-[(4-fluorophenoxy)methylene]-
  • 1(3H)-Isobenzofuranone, 3-[(4-methylphenoxy)methylene]-

Comparison: 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications.

Eigenschaften

CAS-Nummer

39868-43-4

Molekularformel

C15H9ClO3

Molekulargewicht

272.68 g/mol

IUPAC-Name

3-[(4-chlorophenoxy)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C15H9ClO3/c16-10-5-7-11(8-6-10)18-9-14-12-3-1-2-4-13(12)15(17)19-14/h1-9H

InChI-Schlüssel

OWQAGXZHFLAPIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=COC3=CC=C(C=C3)Cl)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.